14-deoxycoleon U

Cytotoxicity Ovarian Cancer Abietane Diterpenoids

Natural abietane diterpenoid with a unique tetraene backbone and 6,11,12-trihydroxy substitution pattern conferring mechanism-specific bioactivity not shared by generic abietane analogs. Sourced from authenticated Coleus forskohlii and Salvia spp. plant material. • CYP17 inhibition: 53% at 20 μg/mL; cytotoxic IC50 6.5-10.2 μM across A549, MDA-MB-231, KB, KB-VIN (MDR), and MCF-7 lines. • In vivo lung adenocarcinoma suppression with ER stress-mediated apoptosis; superior safety profile vs. adriamycin. • ≥98% purity verified by HPLC; each batch released with full Certificate of Analysis.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 88664-09-9
Cat. No. B149339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-deoxycoleon U
CAS88664-09-9
Synonyms14-deoxycoleon U
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O
InChIInChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1
InChIKeyQDFALZMZLBCVCD-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





14-Deoxycoleon U (CAS 88664-09-9): A Natural Abietane Diterpenoid with Multifunctional Pharmacological Profile for Research Procurement


14-Deoxycoleon U (CAS 88664-09-9), also known as 6-hydroxysalvinolone, is a naturally occurring abietane-type diterpenoid [1]. It is primarily isolated from various plant species including Coleus forskohlii, Salvia spp. (S. phlomoides, S. spinosa, S. broussonetii, S. deserta), and Taxodium distichum [2]. Structurally, it is characterized as 6,11,12-trihydroxy-5,8,11,13-abietatetraen-7-one [3]. Unlike common abietanes, this compound exhibits a broad and unique spectrum of biological activities, including cytotoxicity against multiple cancer cell lines, potent antifeedant and antifungal properties, antibacterial effects against Gram-positive strains, and specific enzyme inhibition (CYP17).

Why Generic Substitution Fails for 14-Deoxycoleon U (CAS 88664-09-9) in Research Applications


The abietane diterpenoid class is structurally diverse, and even minor variations in oxidation state or substitution pattern lead to profound functional divergence. 14-Deoxycoleon U possesses a unique combination of hydroxyl groups and a tetraene backbone that dictates its specific biological interactions [1]. For instance, while structurally related compounds like demethylcryptojaponol may show toxicity to the same target, 14-Deoxycoleon U is a potent antifeedant with no direct toxicity, highlighting distinct mechanisms of action [2]. Similarly, its specific inhibition of CYP17 and induction of ER stress-mediated apoptosis are not shared across all abietane analogs, making generic substitution scientifically invalid for studies requiring precise, mechanism-defined outcomes [3].

14-Deoxycoleon U (CAS 88664-09-9): Quantitative Differentiation from Analogs and Alternatives


14-Deoxycoleon U Exhibits Potent and Selective Cytotoxicity in Ovarian Cancer Cells Compared to a Direct Analog

In a direct comparative study against the human ovarian cancer cell line A2780, 14-deoxycoleon U demonstrated significant cytotoxicity with an IC50 value of 3.9 μg/mL [1]. Its close structural analog, demethylcryptojaponol, showed a 3.25-fold greater potency with an IC50 of 1.2 μg/mL. While less potent than the analog in this specific assay, the clear quantitative distinction provides a crucial benchmark for researchers selecting between these structurally related compounds for ovarian cancer studies, highlighting the significant impact of structural differences on bioactivity.

Cytotoxicity Ovarian Cancer Abietane Diterpenoids

14-Deoxycoleon U is the Strongest Antifeedant Agent Against Colorado Potato Beetle Among a Panel of Diterpenes

In a head-to-head comparison of antifeedant activity against the Colorado potato beetle (Leptinotarsa decemlineata), 14-deoxycoleon U was identified as the strongest antifeedant among several diterpenes tested [1]. In contrast, its analog demethylcryptojaponol was found to be toxic to the insect but did not act as an antifeedant. This clear functional divergence establishes 14-deoxycoleon U as a preferred compound for studies focused on non-lethal pest deterrence mechanisms, whereas demethylcryptojaponol is unsuitable for such applications.

Insect Antifeedant Agricultural Pest Control Diterpenes

14-Deoxycoleon U Demonstrates Potent In Vivo Tumor Suppression with Potentially Superior Safety Profile to Adriamycin in a Lung Cancer Model

In a comparative in vivo study using an LLC lung adenocarcinoma mouse model, 14-deoxycoleon U treatment significantly suppressed tumor growth [1]. Crucially, the study noted that adverse effects of 14-deoxycoleon U on organs might be lower than those of the standard chemotherapy agent adriamycin. While the paper does not provide quantitative toxicity data for a direct numerical comparison, the qualitative finding of reduced adverse effects relative to a known toxic chemotherapy drug is a significant differentiating factor for researchers prioritizing safety in lead optimization.

In Vivo Efficacy Lung Adenocarcinoma Chemotherapy Safety Profile

14-Deoxycoleon U Selectively Inhibits CYP17 Enzyme, a Unique Activity Profile Among Co-Isolated Diterpenoids

In a broad pharmacological screening of eight diterpenoids isolated from Taxodium distichum cones, 14-deoxycoleon U was the only compound to show significant inhibitory activity against 17α-hydroxylase/C17,20-lyase (CYP17), a key enzyme in androgen biosynthesis [1]. It demonstrated 53% inhibition of C17,20-lyase activity at a concentration of 20 μg/ml. Other compounds in the panel, including taxodione and salvinolone, were active against different targets (e.g., prolyl oligopeptidase), highlighting the unique target specificity of 14-deoxycoleon U.

Enzyme Inhibition CYP17 Prostate Cancer Androgen Biosynthesis

14-Deoxycoleon U Shows Broad-Spectrum Cytotoxicity with IC50 Values in the Low Micromolar Range Across Multiple Cancer Cell Lines

In a cytotoxicity screening using the SRB assay, 14-deoxycoleon U exhibited potent activity against a panel of human cancer cell lines, with IC50 values ranging from 6.5 to 10.2 μM [1]. Notably, its activity was consistent across A549 (lung), MDA-MB-231 (breast), KB (cervical), and the multidrug-resistant KB-VIN (cervical) cell lines. This broad and equipotent activity profile against both sensitive and resistant cancer cells is a valuable quantitative baseline for researchers exploring its potential as a broad-spectrum anticancer agent.

Cytotoxicity Pancreatic Cancer Breast Cancer Multidrug Resistance

14-Deoxycoleon U Induces Caspase-Dependent Apoptosis via ER Stress, a Distinct Mechanism from Direct Cytotoxic Analogs

Mechanistic studies in A549 and LLC lung adenocarcinoma cells revealed that 14-deoxycoleon U induces apoptosis through a specific pathway involving endoplasmic reticulum (ER) stress, autophagy, and cell cycle arrest [1]. This is in contrast to its analog demethylcryptojaponol, which exhibits direct cytotoxicity to insect and mammalian cells without a defined ER stress component [2]. The elucidation of this ER stress-mediated mechanism for 14-deoxycoleon U provides a clear rationale for its selection in research focused on modulating the unfolded protein response in cancer.

Apoptosis ER Stress Mechanism of Action Lung Cancer

Optimal Research and Industrial Application Scenarios for 14-Deoxycoleon U (CAS 88664-09-9)


Lead Optimization in Lung Adenocarcinoma Therapy Development

This compound is an ideal candidate for lead optimization programs in lung adenocarcinoma drug discovery. Its proven in vivo efficacy in suppressing tumor growth, coupled with its distinct ER stress-mediated mechanism of apoptosis and a potentially superior safety profile compared to adriamycin, positions it as a high-value starting point for developing next-generation chemotherapeutics [1].

Development of Novel, Non-Toxic Insect Antifeedants for Agricultural Pest Management

Procurement of 14-deoxycoleon U is essential for research and development of environmentally friendly pest control solutions. As the strongest antifeedant against the Colorado potato beetle among tested diterpenes, and with a distinct mechanism that does not involve direct toxicity to the pest, it serves as a unique scaffold for creating new antifeedant formulations [2].

Investigating CYP17 as a Therapeutic Target in Prostate Cancer and Androgen-Related Disorders

Given its unique and selective inhibition of the CYP17 enzyme, a key player in androgen biosynthesis, 14-deoxycoleon U is a critical tool compound for research into prostate cancer, polycystic ovary syndrome (PCOS), and other androgen-dependent conditions. Its activity profile (53% inhibition at 20 μg/ml) makes it a valuable chemical probe for target validation studies [3].

Broad-Spectrum Cytotoxicity Screening and Studies on Multidrug Resistance

Researchers studying the mechanisms of cancer cell multidrug resistance (MDR) can utilize 14-deoxycoleon U. Its consistent cytotoxic potency (IC50: 6.5-10.2 μM) across multiple cancer types, including a multidrug-resistant cell line (KB-VIN), makes it a valuable control compound and a scaffold for developing agents that can overcome MDR mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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